molecular formula C10H4ClNO5 B3162670 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 879559-53-2

6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B3162670
CAS No.: 879559-53-2
M. Wt: 253.59 g/mol
InChI Key: YDPKRYWMRCGBMB-UHFFFAOYSA-N
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Description

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H4ClNO5 It is a derivative of chromone, characterized by the presence of a chloro group at the 6th position, a nitro group at the 8th position, and an aldehyde group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehyde derivatives with nitrobenzene in the presence of a catalyst. The reaction conditions often involve the use of solvents such as methylene chloride and phase-transfer catalysts to facilitate the formation of the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carboxylic acid.

    Reduction: 6-Chloro-8-amino-4-oxo-4H-chromene-3-carbaldehyde.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Lacks the nitro group at the 8th position.

    6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: Contains an additional chloro group at the 8th position.

    6-Nitro-4-oxo-4H-chromene-3-carbaldehyde: Lacks the chloro group at the 6th position

Uniqueness

6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

6-chloro-8-nitro-4-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClNO5/c11-6-1-7-9(14)5(3-13)4-17-10(7)8(2-6)12(15)16/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPKRYWMRCGBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
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6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde
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Reactant of Route 6
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